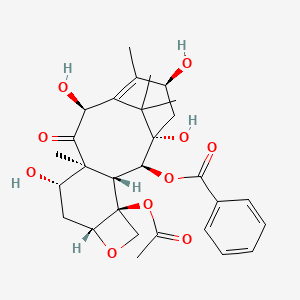

10-deacetylbaccatin III

Description

This compound has been reported in Taxus sumatrana, Taxus cuspidata, and other organisms with data available.

structure given in first source

Properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,17-19,21-22,24,31-33,36H,11-13H2,1-5H3/t17-,18-,19+,21+,22-,24-,27+,28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLXLRUDGLRYDR-ZHPRIASZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80865659 | |

| Record name | 10-Deacetylbaccatin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32981-86-5 | |

| Record name | 10-Deacetylbaccatin III | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32981-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Deacetylbaccatin III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032981865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Deacetylbaccatin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,11-Methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one, 12b-(acetyloxy)-12-(benzoyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-4,6,9,11-tetrahydroxy-4a,8,13,13-tetramethyl-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-DEACETYLBACCATIN III | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K6EWW2Z45 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 10-Deacetylbaccatin III: Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Deacetylbaccatin III (10-DAB) is a naturally occurring diterpenoid taxane of significant interest to the pharmaceutical industry. It serves as a crucial precursor for the semi-synthesis of the widely used anticancer drugs paclitaxel (Taxol®) and docetaxel (Taxotere®)[1][2][3]. The use of 10-DAB, which is more abundant in renewable parts of the yew tree than paclitaxel itself, provides a more sustainable and economically viable route for the production of these life-saving chemotherapeutic agents[3][4]. This technical guide provides an in-depth overview of the natural sources of 10-DAB, its abundance in various Taxus species, and detailed methodologies for its extraction, purification, and quantification.

Natural Sources of this compound

The primary natural sources of this compound are various species of the yew tree, belonging to the genus Taxus[5]. While 10-DAB can be found in different parts of the tree, including the bark, stems, and roots, it is most abundantly and renewably sourced from the needles and twigs[1][6][7]. This makes the harvesting of 10-DAB precursors less destructive to the slow-growing yew populations compared to the historical practice of harvesting bark for direct paclitaxel extraction[8].

Several species of Taxus are known to produce 10-DAB, with varying concentrations. These include:

-

Taxus canadensis (Canadian Yew)[8]

-

Taxus chinensis (Chinese Yew)[2]

-

Taxus cuspidata (Japanese Yew)[6]

-

Taxus × media (Anglojap Yew)[6]

-

Taxus yunnanensis [6]

In addition to whole plants, plant cell cultures of various Taxus species have been explored as a sustainable and controlled alternative for the production of 10-DAB and other taxanes[1][5].

Abundance of this compound

The concentration of 10-DAB varies significantly depending on the Taxus species, the specific part of the plant, the age of the tree, the season of harvest, and the geographical location. The following tables summarize the quantitative data on 10-DAB abundance from various studies.

Table 1: Abundance of this compound in Needles/Leaves of Various Taxus Species

| Taxus Species | Abundance of 10-DAB | Units | Reference(s) |

| Taxus baccata | 40 | µg/g DW | [1][5] |

| Taxus baccata | up to 297 | mg/kg fresh needles | [9] |

| Taxus baccata | 718 | mg/kg (with methanol as entrainer in SFE) | [9] |

| Taxus baccata | 0.08 | % | [11] |

| Taxus brevifolia | 4 | µg/g DW | [1][5] |

| Taxus chinensis | 0.50 - 3.00 | mg/g | [2] |

| Taxus × media | 0.08 - 0.15 | % (in 15-year-old trees) | [6] |

| Taxus × media | ~1.47 | % (in extracts) | [6] |

Table 2: Abundance of this compound in Other Plant Parts and Cell Cultures

| Taxus Species | Plant Part / Culture | Abundance of 10-DAB | Units | Reference(s) |

| Taxus baccata | Twigs | - | - | [12] |

| Taxus × media | Bark | Higher than in leaves and twigs | - | [6] |

| Taxus brevifolia | Cell Suspension Culture | 110 | µg/L | [1][5] |

| Taxus baccata | Cell Suspension Culture | 1 | µg/L | [1][5] |

Biosynthesis of this compound

This compound is an intermediate in the complex biosynthetic pathway of paclitaxel. The pathway begins with the cyclization of geranylgeranyl diphosphate to form the taxane skeleton. A series of subsequent enzymatic reactions, including hydroxylations and acetylations, lead to the formation of 10-DAB. A key final step in the formation of the paclitaxel core structure is the acetylation of 10-DAB at the C10 position by the enzyme this compound-10-O-acetyltransferase (DBAT) to yield baccatin III[4][13][14][15][16][17].

Experimental Protocols

Extraction of this compound from Taxus Needles

This protocol is a composite of common solvent extraction methods described in the literature[10][11][18][19].

Materials:

-

Dried and ground Taxus needles

-

Methanol or 80% Ethanol

-

Dichloromethane or Ethyl Acetate

-

Acetonitrile

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Stirring apparatus

Procedure:

-

Maceration/Reflux Extraction:

-

Pulverize dried Taxus needles to a fine powder.

-

Suspend the powdered plant material in a suitable solvent (e.g., 80% ethanol or methanol) at a ratio of approximately 1:5 to 1:10 (w/v).

-

Stir the mixture for several hours (e.g., 5-12 hours) at room temperature or perform reflux extraction for a shorter duration (e.g., 3-5 hours)[18][19].

-

Repeat the extraction process 2-3 times for exhaustive extraction.

-

-

Filtration and Concentration:

-

Filter the combined extracts through a filter paper to remove solid plant material.

-

Concentrate the filtrate under vacuum using a rotary evaporator to obtain a crude extract.

-

-

Solvent-Solvent Partitioning:

-

Evaporation and Crude Product Precipitation:

-

Evaporate the organic solvent under vacuum to yield a viscous residue.

-

Dissolve the residue in a minimal amount of a solvent in which 10-DAB is soluble but impurities are less so (e.g., acetonitrile)[10].

-

Allow the solution to stand, cool (e.g., to 0°C), and crystallize to obtain the crude 10-DAB product[10].

-

-

Recrystallization for Purification:

-

Dissolve the crude product in a minimal amount of hot methanol.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to induce recrystallization of purified 10-DAB.

-

Collect the crystals by filtration and dry under vacuum.

-

Quantification of this compound by HPLC

This protocol is based on methodologies described for the analysis of taxanes in Taxus extracts[12][20][21][22].

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

10-DAB analytical standard

-

Syringe filters (0.45 µm)

Procedure:

-

Standard Solution Preparation:

-

Prepare a stock solution of 10-DAB standard in methanol or acetonitrile at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Preparation:

-

Accurately weigh the crude or purified extract containing 10-DAB.

-

Dissolve the sample in a known volume of the mobile phase or methanol.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Quantification:

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample solution.

-

Identify the 10-DAB peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of 10-DAB in the sample by interpolating its peak area on the calibration curve.

-

Conclusion

This compound remains a cornerstone in the sustainable production of essential taxane-based anticancer drugs. A thorough understanding of its natural sources, abundance, and the methods for its isolation and quantification is vital for researchers and professionals in the fields of natural product chemistry, phytochemistry, and drug development. The methodologies outlined in this guide provide a comprehensive framework for the efficient extraction and analysis of this valuable pharmaceutical precursor from Taxus species. Further research into optimizing extraction techniques and exploring alternative sources, such as engineered microbial systems, will continue to be of great importance.

References

- 1. plantproduction.scu.ac.ir [plantproduction.scu.ac.ir]

- 2. An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Deep Dive into the Botanical and Medicinal Heritage of Taxus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Research on the Medicinal Chemistry and Pharmacology of Taxus × media [mdpi.com]

- 7. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. integrativebiology.ac.cn [integrativebiology.ac.cn]

- 9. researchgate.net [researchgate.net]

- 10. CN1903849A - Method of extracting and separating 10-deacetyl bakadin III from European yew branches and leaves - Google Patents [patents.google.com]

- 11. US5736366A - Process for obtaining this compound - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Biosynthesis of taxol: enzymatic acetylation of 10-deacetylbaccatin-III to baccatin-III in crude extracts from roots of Taxus baccata [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular cloning of a this compound-10-O-acetyl transferase cDNA from Taxus and functional expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound 10-O-acetyltransferase - Wikipedia [en.wikipedia.org]

- 16. ovid.com [ovid.com]

- 17. mdpi.com [mdpi.com]

- 18. CN104892551A - Method for separation and purification of this compound from branches and leaves of taxus chinensis - Google Patents [patents.google.com]

- 19. WO2000035896A1 - A process for the isolation of 10-deacetyl baccatin iii from the recoverably part of a plant of $i(taxus) species - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. pakbs.org [pakbs.org]

- 22. researchgate.net [researchgate.net]

- 23. brieflands.com [brieflands.com]

The Cornerstone of a Chemotherapy Revolution: A Technical Guide to 10-Deacetylbaccatin III in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of cancer chemotherapy was irrevocably altered by the discovery and utilization of taxanes. At the heart of this revolution lies 10-deacetylbaccatin III (10-DAB III), a naturally occurring diterpenoid compound. Initially overshadowed by its renowned successor, paclitaxel (Taxol®), 10-DAB III has emerged as a pivotal molecule in oncology drug development. Its discovery in the needles and twigs of the European yew, Taxus baccata, offered a sustainable and high-yield alternative to the destructive harvesting of the Pacific yew for paclitaxel extraction. This technical guide provides an in-depth exploration of the discovery, history, and profound impact of this compound in cancer research, complete with quantitative data, detailed experimental protocols, and visualizations of key biological and chemical processes.

Discovery and Historical Significance

The story of this compound is intrinsically linked to the development of paclitaxel. In the 1960s, as part of a large-scale screening of natural products by the National Cancer Institute, paclitaxel was isolated from the bark of the Pacific yew, Taxus brevifolia, and its potent anticancer activity was identified. However, the low yield of paclitaxel from this slow-growing tree, coupled with the environmental concerns of harvesting, presented a significant supply crisis.

The breakthrough came in the 1980s when a research group led by Pierre Potier in France identified this compound in the needles of the more abundant and renewable European yew, Taxus baccata.[1] They recognized that 10-DAB III possessed the complex core structure of paclitaxel and could serve as a viable precursor for its semi-synthesis. This discovery was a landmark moment, ensuring a sustainable and scalable production route for paclitaxel and its analogues, thereby making these life-saving drugs widely available to patients.

Quantitative Data

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₉H₃₆O₁₀ | [2][3][4] |

| Molecular Weight | 544.59 g/mol | [2][3][4] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 234 °C | [4] |

| Solubility | Soluble in methanol, ethanol, acetonitrile, and DMSO. Insoluble in water. | [3] |

| Purity (commercially available) | ≥95% to ≥98% (HPLC) | [3] |

Yield of this compound from Taxus Species

The concentration of 10-DAB III varies significantly depending on the Taxus species, the part of the plant, and the extraction method employed. Needles are a preferred source due to their renewability.

| Taxus Species | Plant Part | Extraction Method | Yield | Reference |

| Taxus baccata | Needles | Not specified | 40 µg/g DW | [5][6] |

| Taxus brevifolia | Needles | Not specified | 4 µg/g DW | [5][6] |

| Taxus baccata | Needles | Not specified | up to 297 mg/kg fresh needles | [7] |

| Taxus chinensis | Branches and Leaves | 80% ethanol reflux | 1.85g from 1kg of fine powder | [8] |

| Taxus chinensis | Needles | Deep eutectic solvents with microwave irradiation | 0.85 mg/g DW | [9] |

Cytotoxicity Data

While this compound is the essential precursor for highly cytotoxic drugs like paclitaxel and docetaxel, its intrinsic anticancer activity is considerably lower. Its primary role in cancer research is not as a direct therapeutic agent but as a key starting material for semi-synthesis.

Experimental Protocols

Extraction and Purification of this compound from Taxus baccata Needles

This protocol is a generalized representation based on common laboratory practices.

1. Plant Material Preparation:

-

Freshly collected needles of Taxus baccata are air-dried in the shade for several days until a constant weight is achieved.

-

The dried needles are then ground into a fine powder using a mechanical grinder.

2. Extraction:

-

The powdered plant material is subjected to reflux extraction with 80% ethanol for 5 hours. This process is repeated three times to ensure maximum extraction of taxanes.[8]

-

The filtrates from each extraction cycle are combined.

3. Concentration:

-

The combined ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous extract.[8]

4. Liquid-Liquid Partitioning:

-

The crude extract is dissolved in a suitable solvent and partitioned with an immiscible organic solvent, such as dichloromethane or ethyl acetate, to separate compounds based on their polarity.[10]

5. Chromatographic Purification:

-

The semi-purified extract is subjected to column chromatography over silica gel.[8]

-

Elution is performed with a gradient of solvents, typically a mixture of ethyl acetate and petroleum ether, to separate 10-DAB III from other taxanes and impurities.[8]

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

6. Crystallization:

-

Fractions enriched with 10-DAB III are combined and the solvent is evaporated.

-

The residue is dissolved in a minimal amount of a suitable solvent (e.g., acetonitrile) and allowed to stand at a low temperature (0-4°C) to induce crystallization.[1][8]

-

The resulting crystals of 10-DAB III are collected by filtration, washed with a cold solvent, and dried.

7. Purity Analysis:

-

The purity of the isolated 10-DAB III is confirmed by HPLC, mass spectrometry, and NMR spectroscopy.

Semi-Synthesis of Paclitaxel from this compound

The semi-synthesis of paclitaxel from 10-DAB III is a multi-step process involving the protection of hydroxyl groups, acetylation, side-chain attachment, and deprotection. The following is a simplified representation of a common synthetic route.

1. Protection of the C7 Hydroxyl Group:

-

This compound is reacted with a silylating agent, such as triethylsilyl chloride (TESCl), in the presence of a base like imidazole or pyridine. This selectively protects the hydroxyl group at the C7 position.

2. Acetylation of the C10 Hydroxyl Group:

-

The C10 hydroxyl group of the 7-O-TES-10-deacetylbaccatin III is then acetylated using acetyl chloride or acetic anhydride in the presence of a base. This step yields 7-O-TES-baccatin III.

3. Attachment of the C13 Side Chain:

-

The protected baccatin III derivative is reacted with a suitably protected β-lactam, which serves as the precursor for the paclitaxel side chain. This reaction is typically carried out in the presence of a strong base, such as lithium diisopropylamide (LDA), to deprotonate the C13 hydroxyl group and facilitate the opening of the β-lactam ring.

4. Deprotection:

-

The protecting groups on the side chain and the C7 position of the baccatin core are removed under specific reaction conditions to yield paclitaxel.

Mandatory Visualizations

Signaling Pathway

Experimental Workflows

Conclusion

The discovery of this compound and its application as a precursor for paclitaxel semi-synthesis represents a triumph of natural product chemistry and a cornerstone of modern cancer therapy. This pivotal development not only resolved a critical supply issue but also paved the way for the creation of a new generation of taxane-based anticancer agents. The methodologies for its extraction, purification, and chemical modification continue to be refined, underscoring its enduring importance in the ongoing fight against cancer. This guide serves as a comprehensive resource for researchers and professionals dedicated to advancing cancer drug discovery and development, highlighting the critical role of this remarkable molecule.

References

- 1. CN1903849A - Method of extracting and separating 10-deacetyl bakadin III from European yew branches and leaves - Google Patents [patents.google.com]

- 2. This compound | C29H36O10 | CID 154272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. toku-e.com [toku-e.com]

- 4. 10-Deacetylbaccatin - Wikipedia [en.wikipedia.org]

- 5. plantproduction.scu.ac.ir [plantproduction.scu.ac.ir]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN104892551A - Method for separation and purification of this compound from branches and leaves of taxus chinensis - Google Patents [patents.google.com]

- 9. pakbs.org [pakbs.org]

- 10. brieflands.com [brieflands.com]

Chemical structure and physical properties of 10-deacetylbaccatin III

An In-depth Technical Guide to 10-Deacetylbaccatin III: Chemical Structure and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and physical properties of this compound (10-DAB III), a pivotal intermediate in the semi-synthesis of the anticancer drugs paclitaxel and docetaxel. This document outlines its structural features, physicochemical characteristics, and relevant experimental methodologies.

Chemical Structure and Identification

This compound is a complex diterpenoid belonging to the taxane family.[1] It possesses a distinctive tetracyclic carbon skeleton.[1] The structural details and identifiers are summarized below.

| Identifier | Value |

| IUPAC Name | [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate[2] |

| Molecular Formula | C₂₉H₃₆O₁₀[2] |

| Molecular Weight | 544.59 g/mol [3] |

| CAS Number | 32981-86-5[3] |

| SMILES | CC1=C2--INVALID-LINK--C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C">C@HO[2] |

| InChI Key | YWLXLRUDGLRYDR-ZHPRIASZSA-N[2] |

Physical and Chemical Properties

This compound is a white to off-white crystalline solid.[3] Its key physical and chemical properties are detailed in the following tables.

General Physical Properties

| Property | Value |

| Appearance | White to off-white crystalline powder |

| Melting Point | 234 °C[4] |

| Optical Rotation | Specific value not available in the searched literature. As a chiral molecule, it is optically active.[5] |

Solubility

| Solvent | Solubility |

| DMSO | 100 mg/mL |

| Dimethylformamide (DMF) | ~20 mg/mL |

| Methanol | Soluble |

| Water | Insoluble |

| Ethanol | Insoluble |

Spectroscopic Data

| Spectroscopic Technique | Data |

| UV/Vis Spectroscopy | λmax: 230 nm[6] |

| Mass Spectrometry (LC-ESI-ITFT) | Precursor (m/z): 545.2381 [M+H]⁺[2] |

| ¹H and ¹³C NMR | While ¹H and ¹³C NMR are standard characterization methods, a complete, assigned table of chemical shifts and coupling constants is not readily available in the searched literature. A representative ¹H-NMR spectrum confirms the presence of characteristic proton signals between 0.5 and 8.5 ppm.[7] |

Experimental Protocols

Isolation and Purification of this compound from Taxus spp.

The following is a representative protocol synthesized from various reported methods for the extraction and purification of this compound from the needles of Taxus species.

-

Extraction :

-

Air-dry and pulverize the needles of Taxus baccata.

-

Perform reflux extraction with 80% ethanol for 5 hours. Repeat the extraction three times.

-

Combine the filtrates and concentrate under vacuum to yield the crude extract.

-

-

Liquid-Liquid Partitioning :

-

Dissolve the crude extract in a suitable solvent.

-

Perform liquid-liquid partitioning with dichloromethane to separate taxanes from more polar impurities.

-

-

Chromatographic Purification :

-

Subject the dichloromethane fraction to silica gel column chromatography.

-

Elute with a gradient of ethyl acetate and hexane to separate different taxanes.

-

Further purify the fractions containing this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Crystallization :

-

Concentrate the purified fractions and induce crystallization from a suitable solvent system (e.g., methanol/water) to obtain pure this compound.

-

Analytical High-Performance Liquid Chromatography (HPLC)

This protocol describes a typical analytical HPLC method for the quantification of this compound.

-

Instrumentation : A standard HPLC system with a UV detector.

-

Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase : A gradient of methanol and water (e.g., starting with 30:70 v/v and increasing the methanol concentration).

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detection at 230 nm.

-

Sample Preparation : Dissolve the sample in methanol and filter through a 0.45 µm filter before injection.

Biological Activity and Workflows

Semisynthesis of Paclitaxel

This compound is the primary precursor for the semisynthesis of paclitaxel. The general workflow involves the acetylation of the C10 hydroxyl group, followed by the esterification of the C13 hydroxyl group with a protected side chain, and subsequent deprotection.

Inhibition of Microtubule Assembly

Like other taxanes, this compound exhibits biological activity by interfering with the dynamics of microtubules, which are essential for cell division. This disruption leads to mitotic arrest and can induce apoptosis in cancer cells.

Caveolin-1 Signaling Pathway

Recent studies have indicated that this compound can influence cellular signaling pathways. Notably, it induces sustained phosphorylation of Caveolin-1. However, its effect on downstream effectors like Raf-1 and ERK1/2 is less pronounced compared to paclitaxel.

References

- 1. 7-epi-10-Deacetylbaccatin III | C29H36O10 | CID 9872117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C29H36O10 | CID 154272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound =95 HPLC 32981-86-5 [sigmaaldrich.com]

- 4. 10-Deacetylbaccatin - Wikipedia [en.wikipedia.org]

- 5. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

- 6. web.pdx.edu [web.pdx.edu]

- 7. researchgate.net [researchgate.net]

10-deacetylbaccatin III vs baccatin III structural differences

An In-depth Technical Guide to the Structural Differences Between 10-deacetylbaccatin III and Baccatin III

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural, physicochemical, and biological differences between this compound (10-DAB III) and baccatin III. These two natural diterpenoids, isolated from the yew tree (Taxus species), are critical precursors in the semi-synthesis of the highly successful anticancer drugs, paclitaxel (Taxol®) and docetaxel (Taxotere®).[1][2][3] Understanding their distinct characteristics is fundamental for optimizing the production of these life-saving chemotherapeutics.

Core Structural Distinction

The primary structural difference between this compound and baccatin III lies at the C10 position of their shared tetracyclic taxane core. Baccatin III possesses an acetyl group (-OCOCH₃) at this position, whereas this compound has a hydroxyl group (-OH).[3][4] This seemingly minor variation has significant implications for their chemical properties and their roles in the biosynthetic pathway of paclitaxel.

This compound is the direct biosynthetic precursor to baccatin III. The conversion is an acetylation reaction catalyzed by the enzyme this compound-10-O-acetyltransferase (DBAT), which transfers an acetyl group from acetyl-CoA to the C10 hydroxyl group of 10-DAB III.[1][3][4][5][6]

Physicochemical Properties

The addition of an acetyl group results in measurable differences in the physicochemical properties of the two molecules. Baccatin III has a higher molecular weight and a slightly different polarity compared to this compound.

| Property | This compound | Baccatin III |

| Molecular Formula | C₂₉H₃₆O₁₀[2][7] | C₃₁H₃₈O₁₁[8][9] |

| Molecular Weight | 544.59 g/mol [1][2][7] | 586.6 g/mol [8][9] |

| Appearance | White solid / Solid powder[1][2] | - |

| Melting Point | 231-236 °C[1][10] | 229-234 °C[11] |

| Solubility | Insoluble in water; Soluble in methanol.[1][3][12] | - |

| CAS Number | 32981-86-5[2][7] | 27548-93-2[8][9] |

Spectroscopic Data Comparison

The structural difference is readily observable through spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

-

¹H NMR: In the ¹H NMR spectrum of this compound, the proton attached to C10 would appear as a multiplet deshielded by the adjacent hydroxyl group. Upon acetylation to form baccatin III, this signal would shift further downfield due to the electron-withdrawing effect of the acetyl carbonyl group. Furthermore, a new singlet corresponding to the methyl protons of the acetyl group would appear around 2.0-2.2 ppm.

-

¹³C NMR: The carbon spectrum of baccatin III would show two additional signals compared to this compound: one for the carbonyl carbon of the acetyl group (around 170 ppm) and one for the methyl carbon (around 21 ppm). The chemical shift of the C10 carbon itself would also be altered upon acetylation.[13][14]

-

IR Spectroscopy: The IR spectrum of this compound would show a characteristic broad O-H stretching band for the hydroxyl group. In the spectrum of baccatin III, this band would be absent or diminished, and a strong C=O stretching band for the ester carbonyl group would appear around 1730-1750 cm⁻¹.

Biological Activity

While both molecules are primarily valued as precursors, they exhibit distinct biological activities. Baccatin III itself has demonstrated cytotoxic activity against various cancer cell lines, albeit at much lower potencies than paclitaxel.[5][15] It has also been shown to possess anti-inflammatory and immunomodulatory effects, reducing tumor progression by inhibiting the accumulation and suppressive function of myeloid-derived suppressor cells (MDSCs).[16][17][18] this compound also exhibits some biological effects, including antineoplastic and antileishmanial activity.[2][12][19]

| Compound | Reported Biological Activity |

| This compound | Precursor for paclitaxel and docetaxel synthesis.[2][3] Antineoplastic and interferes with DNA synthesis.[1] Antileishmanial activity (IC₅₀ of 70 nM against L. donovani).[2][19] |

| Baccatin III | Precursor for paclitaxel semi-synthesis.[8][11][16] Cytotoxic against cancer cell lines (ED₅₀ values from 8 to 50 µM).[15] Inhibits tumor growth in mice models.[16][17] Anti-inflammatory and immunomodulatory effects.[16][18] Induces G2/M phase cell cycle arrest and apoptosis.[5][6][20] |

Mandatory Visualizations

The following diagrams illustrate the key chemical and logical relationships between this compound and baccatin III.

Caption: Enzymatic conversion of 10-DAB III to Baccatin III.

Caption: Simplified biosynthetic pathway to Paclitaxel.

Experimental Protocols

Isolation of this compound from Taxus Species

This protocol describes a general method for the extraction and isolation of 10-DAB III from the needles of Taxus baccata.

Methodology:

-

Biomass Preparation: Dried needles and small branches of Taxus baccata are ground into a fine powder to increase the surface area for extraction.[2][19]

-

Extraction: The powdered biomass is extracted with an alcohol, typically methanol or ethanol, at room temperature for an extended period (e.g., 24-48 hours). This process is often repeated multiple times to ensure complete extraction.[21]

-

Concentration: The combined alcoholic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning. It is typically dissolved in an ethanol/water mixture and then partitioned against a non-polar solvent like hexane to remove lipids and chlorophylls. The aqueous layer containing the taxanes is then extracted with a more polar solvent, such as dichloromethane or ethyl acetate.

-

Purification by Crystallization: The resulting extract, rich in 10-DAB III, is further purified. A common non-chromatographic method involves solvent crystallization. The extract is dissolved in a suitable solvent system (e.g., a mixture of aliphatic ketones and water) where 10-DAB III is less soluble than other impurities, causing it to crystallize out.[21][22]

-

Final Purification: The crystallized 10-DAB III can be further purified by recrystallization or by chromatographic techniques such as column chromatography on silica gel or preparative HPLC to achieve high purity (≥95%).[1][23]

Enzymatic Conversion of 10-DAB III to Baccatin III

This protocol outlines the biotransformation of 10-DAB III into baccatin III using the DBAT enzyme.[4][6]

Methodology:

-

Enzyme Source: A crude protein extract containing this compound-10-O-acetyltransferase (DBAT) is prepared from a suitable biological source, such as the roots of Taxus baccata saplings or a recombinant microbial system expressing the dbat gene.[4][24]

-

Reaction Mixture Preparation: A reaction buffer is prepared, typically a phosphate or Tris-HCl buffer at a specific pH (e.g., pH 7.5).

-

Substrate Addition: The substrates, this compound and acetyl-coenzyme A (acetyl-CoA), are added to the reaction buffer.[3] To monitor the reaction, radiolabeled [¹⁴C] or [³H] acetyl-CoA can be used.[4]

-

Enzymatic Reaction: The reaction is initiated by adding the DBAT enzyme extract to the substrate mixture. The mixture is then incubated at an optimal temperature (e.g., 30-37°C) for a defined period (e.g., 1-4 hours).

-

Reaction Termination and Extraction: The reaction is stopped, often by adding a water-immiscible organic solvent like ethyl acetate. The mixture is vortexed, and the organic layer, containing the product baccatin III, is separated.

-

Product Analysis: The extracted product is analyzed to confirm the formation of baccatin III. This is typically done using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), comparing the retention time of the product with an authentic baccatin III standard.[4] Further confirmation can be achieved through mass spectrometry and NMR spectroscopy.[25]

Conclusion

The structural distinction between this compound and baccatin III is confined to a single functional group at the C10 position: a hydroxyl in the former and an acetyl ester in the latter. This difference is the result of a specific enzymatic acetylation that is a crucial step in the biosynthesis of paclitaxel. While both compounds are primarily of interest as pharmaceutical precursors, they also possess their own distinct, albeit less potent, biological activities. A thorough understanding of their unique structures, properties, and the methods to interconvert them is essential for professionals in the field of natural product chemistry and anticancer drug development.

References

- 1. pharmawareness.com [pharmawareness.com]

- 2. medkoo.com [medkoo.com]

- 3. 10-Deacetylbaccatin - Wikipedia [en.wikipedia.org]

- 4. Biosynthesis of taxol: enzymatic acetylation of 10-deacetylbaccatin-III to baccatin-III in crude extracts from roots of Taxus baccata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C29H36O10 | CID 154272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Baccatin Iii | C31H38O11 | CID 65366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Baccatin Iii | C31H38O11 | CID 65366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 32981-86-5 [chemicalbook.com]

- 11. Baccatin III - Wikipedia [en.wikipedia.org]

- 12. selleckchem.com [selleckchem.com]

- 13. 13C NMR investigation of solid-state polymorphism in 10-deacetyl baccatin III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Baccatin III, a precursor for the semisynthesis of paclitaxel, inhibits the accumulation and suppressive activity of myeloid-derived suppressor cells in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Baccatin III | TargetMol [targetmol.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. researchgate.net [researchgate.net]

- 21. US6124482A - Process for isolation of 10-deacetyl baccatin-III - Google Patents [patents.google.com]

- 22. WO2000035896A1 - A process for the isolation of 10-deacetyl baccatin iii from the recoverably part of a plant of $i(taxus) species - Google Patents [patents.google.com]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Production of taxol from Lasiodiplodia theobromae and biochemical characterization of its this compound-10-O-acetyltransferase enzyme and evaluation of anticancer activity of enzymatically synthesized baccatin III [etd.iisc.ac.in]

The Pivotal Role of 10-Deacetylbaccatin III in Taxane Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 10-deacetylbaccatin III (10-DAB) as a precursor in the synthesis of vital taxane-based anticancer drugs, including paclitaxel (Taxol®) and docetaxel (Taxotere®). This document provides a comprehensive overview of the biosynthetic origins of 10-DAB, detailed experimental protocols for its conversion to paclitaxel, and quantitative data to support process optimization.

Introduction: The Significance of this compound

Paclitaxel, one of the most effective chemotherapeutic agents discovered, was initially isolated from the bark of the Pacific yew tree (Taxus brevifolia). However, the low abundance of paclitaxel in its natural source and the environmental impact of harvesting led to a search for more sustainable production methods. The discovery of this compound, a structurally related taxane, in the needles and twigs of various yew species, particularly the European yew (Taxus baccata), marked a turning point in the large-scale production of paclitaxel and its analogues.[1][2] 10-DAB is a more readily available precursor that can be efficiently converted into paclitaxel and docetaxel through semi-synthetic methods.[3][4] This has made the semi-synthesis starting from 10-DAB the most economically viable and widely used approach for the commercial production of these life-saving drugs.[3]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of 10-DAB is essential for its extraction, purification, and subsequent chemical modifications.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₃₆O₁₀ | [1][5] |

| Molecular Weight | 544.59 g/mol | [1][5] |

| CAS Number | 32981-86-5 | [1][5] |

| Appearance | Colorless solid / White powder | [5] |

| Melting Point | 231-236 °C | [6] |

| Solubility | Soluble in methanol; Insoluble in water | [5] |

| ¹H NMR | Spectra available | [7] |

| ¹³C NMR | Spectra available | [8] |

| Mass Spectrometry | m/z 545 [M+H]⁺ | [7] |

Biosynthesis of this compound

The biosynthesis of taxanes in yew species is a complex, multi-step process that begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP).[9][10] A series of enzymatic reactions, including cyclization, hydroxylation, and acylation, lead to the formation of the taxane core and ultimately to 10-DAB.[11][12] The key enzyme responsible for the conversion of 10-DAB to baccatin III, the immediate precursor to paclitaxel, is this compound-10-O-acetyltransferase (DBAT).[11][13]

Biosynthetic pathway leading to this compound and paclitaxel.

Semi-Synthesis of Paclitaxel from this compound

The semi-synthesis of paclitaxel from 10-DAB is a multi-step process that involves the selective protection of hydroxyl groups, acetylation at the C-10 position, attachment of the C-13 side chain, and subsequent deprotection.

Quantitative Data on Synthesis Yields

The efficiency of the semi-synthesis can vary depending on the specific reagents and conditions used. The following table summarizes reported yields for key conversion steps.

| Conversion Step | Starting Material | Product | Reported Yield (%) | Reference |

| Overall Semi-synthesis | This compound | Paclitaxel | 58 (four-step procedure) | [14] |

| Enzymatic Acetylation | This compound | Baccatin III | 51 | [15] |

| C-10 Acetylation (Chemical) | 7-O-TES-10-deacetylbaccatin III | 7-O-TES-baccatin III | High (not specified) | [3] |

Experimental Protocols

The following sections provide detailed methodologies for the key transformations in the semi-synthesis of paclitaxel from 10-DAB.

The selective protection of the C-7 hydroxyl group is a critical first step to prevent unwanted side reactions. The triethylsilyl (TES) group is a commonly used protecting group.

Protocol:

-

Dissolve this compound in a suitable anhydrous solvent such as pyridine or dimethylformamide (DMF).

-

Add an excess of a silylating agent, for example, triethylsilyl chloride (TESCl).

-

The reaction is typically carried out at room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product, 7-O-triethylsilyl-10-deacetylbaccatin III, is extracted and purified, often by column chromatography.

With the C-7 hydroxyl group protected, the C-10 hydroxyl group can be selectively acetylated to yield a baccatin III derivative.

Protocol:

-

Dissolve 7-O-TES-10-deacetylbaccatin III in an anhydrous solvent like dichloromethane.

-

Add an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base like pyridine or 4-dimethylaminopyridine (DMAP).

-

The reaction is typically stirred at room temperature for several hours.

-

After the reaction is complete, the mixture is worked up to remove excess reagents and byproducts.

-

The resulting 7-O-triethylsilyl-baccatin III is purified by chromatography.

The Ojima-Holton method, which utilizes a β-lactam to introduce the C-13 side chain, is a widely adopted and efficient strategy.[16]

Protocol:

-

The lithium alkoxide of 7-O-TES-baccatin III is generated by treating it with a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, at low temperatures (e.g., -78 °C) in an anhydrous solvent like tetrahydrofuran (THF).

-

The protected β-lactam side chain, such as the N-benzoyl-O-triethylsilyl-β-lactam, is then added to the reaction mixture.

-

The reaction is allowed to proceed at low temperature for a specific duration.

-

The reaction is quenched, and the protected paclitaxel derivative is extracted.

-

Purification is typically performed using column chromatography.

The final step involves the removal of the protecting groups to yield paclitaxel.

Protocol:

-

The silyl protecting groups at the C-7 and C-2' positions are typically removed using a fluoride source, such as hydrofluoric acid (HF) in pyridine or tetrabutylammonium fluoride (TBAF).

-

The reaction is carefully monitored to ensure complete deprotection without degradation of the paclitaxel molecule.

-

Once the reaction is complete, the paclitaxel is isolated through extraction and purified by recrystallization or chromatography to yield the final active pharmaceutical ingredient.

Workflow and Logical Relationships

The semi-synthesis of paclitaxel from 10-DAB follows a logical sequence of protection, functionalization, and deprotection steps.

References

- 1. This compound | C29H36O10 | CID 154272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]

- 3. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel [mdpi.com]

- 4. Semisynthesis of Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 10-Deacetylbaccatin - Wikipedia [en.wikipedia.org]

- 6. This compound | 32981-86-5 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Paclitaxel biosynthesis: the early steps. [agris.fao.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Biosynthesis of taxol: enzymatic acetylation of 10-deacetylbaccatin-III to baccatin-III in crude extracts from roots of Taxus baccata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Enzymatic acetylation of this compound to baccatin III by C-10 deacetylase from Nocardioides luteus SC 13913 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 10-deacetylbaccatin III Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 10-deacetylbaccatin III (10-DAB) derivatives, a critical class of compounds in cancer chemotherapy. We will delve into their molecular interactions with tubulin, the resulting effects on microtubule dynamics, and the downstream signaling pathways that lead to cell cycle arrest and apoptosis. This document also includes detailed experimental protocols for key assays and a summary of quantitative data to facilitate comparative analysis.

Core Mechanism of Action: Microtubule Stabilization

This compound is a natural diterpenoid compound isolated from the yew tree (Taxus species) and serves as a key precursor in the semi-synthesis of widely used anticancer drugs like paclitaxel (Taxol®) and docetaxel (Taxotere®)[1][2][3]. While 10-DAB itself possesses limited biological activity, its derivatives, particularly those with an ester side chain at the C-13 position, are potent microtubule-stabilizing agents[4][5].

The primary molecular target of these taxane compounds is the β-tubulin subunit of the αβ-tubulin heterodimer, the fundamental building block of microtubules[6]. Microtubules are dynamic cytoskeletal polymers crucial for various cellular processes, most notably the formation of the mitotic spindle during cell division[7][8].

The binding of 10-DAB derivatives to a specific pocket on the β-tubulin subunit promotes the polymerization of tubulin dimers into microtubules and stabilizes the existing microtubules by inhibiting their depolymerization. This disruption of the natural microtubule dynamics has profound consequences for rapidly dividing cells, such as cancer cells.

The Taxane Binding Site and Structural Insights

High-resolution crystallographic studies of baccatin III (a close analog of 10-DAB) in complex with tubulin have provided detailed insights into the binding interaction[6][9]. The taxane core, including the baccatin III moiety, fits into a hydrophobic pocket on the luminal side of the β-tubulin monomer.

The structure-activity relationship (SAR) studies of various 10-DAB derivatives have highlighted the critical role of the C-13 side chain for potent biological activity. While the baccatin core provides the primary binding affinity, the side chain contributes significantly to the overall efficacy of microtubule stabilization[4][5]. Modifications to the C-2 benzoyl group and the oxetane ring also influence the activity of these compounds.

Downstream Cellular Consequences and Signaling Pathways

The stabilization of microtubules by 10-DAB derivatives triggers a cascade of cellular events, ultimately leading to the demise of cancer cells.

Mitotic Arrest via the Spindle Assembly Checkpoint (SAC)

The mitotic spindle, composed of microtubules, is responsible for the accurate segregation of chromosomes during mitosis. The dynamic nature of microtubules is essential for this process. By aberrantly stabilizing the spindle microtubules, 10-DAB derivatives prevent their proper function.

This disruption activates the Spindle Assembly Checkpoint (SAC) , a crucial cellular surveillance mechanism. The SAC senses the lack of proper microtubule attachment to the kinetochores of chromosomes and halts the cell cycle in the G2/M phase, preventing the onset of anaphase.

Induction of Apoptosis

Prolonged arrest in mitosis due to SAC activation ultimately triggers the intrinsic apoptotic pathway. This programmed cell death is characterized by a series of biochemical events, including the activation of caspases, which are proteases that dismantle the cell. The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in regulating this process.

References

- 1. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationships of Taxol and Taxotere analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship of taxol inferring from docking taxol analogues to microtubule binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural insight into the stabilization of microtubules by taxanes | eLife [elifesciences.org]

- 7. researchgate.net [researchgate.net]

- 8. discovery.csiro.au [discovery.csiro.au]

- 9. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]

The Abundant Precursor: A Technical Guide to the Natural Occurrence of 10-Deacetylbaccatin III in Taxus baccata Needles

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-deacetylbaccatin III (10-DAB III) stands as a pivotal natural product, serving as the primary precursor for the semi-synthesis of the life-saving anti-cancer drug, paclitaxel (Taxol®), and its analogues. The needles of the European yew, Taxus baccata, represent a renewable and abundant source of this crucial taxane. This technical guide provides an in-depth analysis of the natural occurrence of 10-DAB III in Taxus baccata needles, presenting quantitative data, detailed experimental protocols for its extraction, purification, and quantification, and a visual representation of its biosynthetic pathway. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and pharmaceutical development.

Quantitative Occurrence of this compound

The concentration of this compound in Taxus baccata needles can exhibit significant variability, influenced by factors such as the geographical location, age of the tree, and the season of harvest. The data presented in the following tables summarizes findings from various studies, offering a comparative overview of 10-DAB III yields.

Table 1: Concentration of this compound in Taxus baccata Needles

| Plant Material | Concentration (% of dried needles) | Concentration (µg/g Dry Weight) | Reference |

| Needles | 0 - 0.48% | 40 | [1][2] |

| Needles | - | 1750 (in bark and needles) | [3] |

Table 2: Seasonal Variation of this compound in Taxus baccata Needles

| Month of Harvest | Relative Concentration | Notes | Reference |

| August | Highest | Concentration of 10-DAB III was found to be higher than other taxanes. | [4] |

| November - April | Stable (Dec-Mar in needles) | Highest concentrations of 10-DAB III were measured in fresh stems throughout this period, and in needles in January. | [5] |

| June/July | Highest | In a study on Taxus wallichiana, the maximum content of 10-DAB III was observed in June or July. | [6] |

Biosynthetic Pathway of this compound

This compound is a key intermediate in the complex biosynthetic pathway of paclitaxel. The pathway initiates from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). A series of enzymatic reactions, including cyclization, hydroxylation, and acylation, lead to the formation of the taxane core and subsequently 10-DAB III. The following diagram illustrates the key steps leading to the synthesis of this compound.

References

- 1. Biosynthesis of taxol: enzymatic acetylation of 10-deacetylbaccatin-III to baccatin-III in crude extracts from roots of Taxus baccata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Seasonal changes in the concentrations of four taxoids in Taxus baccata L. during the autumn-spring period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Seasonal effects on the this compound and 19-hydroxybaccatin III contents of the needles of Taxus wallichiana Zucc. in Lam Dong province | Academia Journal of Biology [vjs.ac.vn]

Methodological & Application

Application Notes and Protocols for the Semi-synthesis of Paclitaxel from 10-deacetylbaccatin III

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the semi-synthesis of the anticancer drug paclitaxel from its precursor, 10-deacetylbaccatin III (10-DAB). The protocols outlined are based on established and widely cited methods in the field, primarily focusing on the Ojima-Holton β-lactam approach, a cornerstone of paclitaxel semi-synthesis.

Introduction

Paclitaxel, a complex diterpenoid, is a potent chemotherapeutic agent used in the treatment of various cancers. Due to its low natural abundance in the bark of the Pacific yew tree (Taxus brevifolia), semi-synthesis from more readily available precursors is the primary method for its commercial production. This compound, which can be extracted in higher quantities from the needles of the European yew (Taxus baccata), serves as a crucial starting material for this process.

The semi-synthesis involves a multi-step process that includes the selective protection of hydroxyl groups, acetylation, attachment of the C-13 side chain, and subsequent deprotection to yield paclitaxel.

Overall Synthetic Pathway

The semi-synthesis of paclitaxel from this compound can be summarized in the following key stages:

-

Protection of the C-7 Hydroxyl Group: The C-7 hydroxyl group of 10-DAB is selectively protected, most commonly with a triethylsilyl (TES) group, to prevent its interference in subsequent reactions.

-

Acetylation of the C-10 Hydroxyl Group: The hydroxyl group at the C-10 position is then acetylated to yield 7-O-TES-baccatin III.

-

Attachment of the C-13 Side Chain: A protected C-13 side chain, typically in the form of a β-lactam, is coupled to the C-13 hydroxyl group of the baccatin III derivative.

-

Deprotection: The protecting groups at the C-7 and C-2' positions are removed to yield the final paclitaxel molecule.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the semi-synthesis of paclitaxel, based on commonly reported protocols.

Table 1: Protection of this compound (10-DAB)

| Step | Reagents and Solvents | Molar Ratio (Reagent:10-DAB) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| C-7 Hydroxyl Protection | Triethylsilyl chloride (TESCl), Pyridine | 20:1 | 0 | Not Specified | ~78 |

Table 2: Acetylation of 7-O-TES-10-deacetylbaccatin III

| Step | Reagents and Solvents | Molar Ratio (Reagent:Substrate) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| C-10 Acetylation | Acetyl chloride, Pyridine | 10:1 | 0 | 48 | ~86 |

Table 3: Attachment of the C-13 Side Chain (Ojima-Holton Method)

| Step | Reagents and Solvents | Molar Ratio (Reagent:Substrate) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| β-Lactam Coupling | β-lactam, Lithium bis(trimethylsilyl)amide (LiHMDS), Tetrahydrofuran (THF) | Not Specified | -40 | 0.5 | Not Specified |

Table 4: Deprotection to Yield Paclitaxel

| Step | Reagents and Solvents | Temperature (°C) | Reaction Time (h) | Overall Yield from 10-DAB (%) |

| Final Deprotection | Hydrofluoric acid (HF) in pyridine or 0.5% HCl in ethanol | 0 | Not specified | ~58 (four-step procedure)[1] |

Experimental Protocols

The following are detailed experimental protocols for the key stages of the semi-synthesis of paclitaxel from this compound.

Protocol 1: Synthesis of 7-O-triethylsilyl-10-deacetylbaccatin III

This protocol describes the selective protection of the C-7 hydroxyl group of 10-DAB.

Materials:

-

This compound (10-DAB)

-

Triethylsilyl chloride (TESCl)

-

Pyridine, anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography

Procedure:

-

Dissolve this compound in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylsilyl chloride (approximately 20 equivalents) to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water.

-

Extract the product with dichloromethane.

-

Wash the organic layer sequentially with cold 1 M hydrochloric acid (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 7-O-triethylsilyl-10-deacetylbaccatin III.

Protocol 2: Acetylation of 7-O-triethylsilyl-10-deacetylbaccatin III

This protocol details the acetylation of the C-10 hydroxyl group.

Materials:

-

7-O-triethylsilyl-10-deacetylbaccatin III

-

Acetyl chloride

-

Pyridine, anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography

Procedure:

-

Dissolve 7-O-triethylsilyl-10-deacetylbaccatin III in anhydrous pyridine in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add acetyl chloride (approximately 10 equivalents) to the stirred solution.

-

Allow the reaction to proceed at 0 °C for approximately 48 hours, monitoring by TLC.

-

After completion, dilute the reaction mixture with dichloromethane and wash sequentially with cold 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent in vacuo.

-

Purify the residue by silica gel column chromatography (e.g., using an ethyl acetate/hexane gradient) to obtain 7-O-triethylsilyl-baccatin III.

Protocol 3: Attachment of the C-13 Side Chain via the Ojima-Holton β-Lactam Method

This protocol describes the coupling of the protected baccatin III core with a β-lactam side chain precursor.

Materials:

-

7-O-triethylsilyl-baccatin III

-

(3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone (Ojima β-lactam)

-

Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF (e.g., 1.0 M)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography

Procedure:

-

Dissolve 7-O-triethylsilyl-baccatin III in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, under an inert atmosphere.

-

Cool the solution to -40 °C (e.g., using an acetonitrile/dry ice bath).

-

Slowly add LiHMDS solution to the reaction mixture and stir for approximately 30 minutes to generate the lithium alkoxide.

-

In a separate flask, dissolve the Ojima β-lactam in anhydrous THF.

-

Slowly add the β-lactam solution to the cooled solution of the lithium alkoxide.

-

Stir the reaction mixture at -40 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the protected paclitaxel derivative.

Protocol 4: Deprotection to Yield Paclitaxel

This protocol outlines the final deprotection step to obtain paclitaxel.

Materials:

-

Protected paclitaxel derivative from Protocol 3

-

Hydrofluoric acid (HF) in pyridine or 0.5% Hydrochloric acid (HCl) in ethanol

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography or preparative HPLC

-

Suitable solvent system for purification

Procedure:

-

Dissolve the protected paclitaxel derivative in a suitable solvent (e.g., THF or acetonitrile) in a plastic container if using HF.

-

Cool the solution to 0 °C.

-

Caution: HF is extremely corrosive and toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment. Slowly add the HF-pyridine solution or the acidic ethanol solution to the reaction mixture.

-

Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed.

-

Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.

-

Extract the product with dichloromethane or ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude paclitaxel by silica gel column chromatography or preparative HPLC to obtain the final product.

Visualizations

Experimental Workflow

Caption: Overall workflow for the semi-synthesis of paclitaxel.

Logical Relationship of Key Steps

Caption: Logical progression of the paclitaxel semi-synthesis.

References

Application Notes and Protocols for the Acetylation of 10-Deacetylbaccatin III to Baccatin III

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods for the acetylation of 10-deacetylbaccatin III (10-DAB) to produce baccatin III, a crucial intermediate in the semi-synthesis of the anticancer drug paclitaxel.[1][2] Both chemical and biocatalytic approaches are presented, offering flexibility based on available resources and desired scale.

Introduction

The conversion of this compound, a readily available precursor from the needles of the yew tree (Taxus species), to baccatin III is a pivotal step in the production of paclitaxel and its analogues.[1][2][3] This transformation involves the selective acetylation of the hydroxyl group at the C10 position of the baccatin core. While chemical methods have been traditionally employed, enzymatic and whole-cell biotransformation approaches are gaining prominence due to their high selectivity and milder reaction conditions.[1][2]

Chemical Synthesis Methods

Chemical acetylation of 10-DAB often requires careful control of reaction conditions to achieve selective acetylation at the C10 hydroxyl group. Two primary strategies are commonly employed: direct selective acylation using Lewis acid catalysis and a protection-acylation-deprotection sequence.

Method 1: Lewis Acid-Catalyzed Selective Acetylation

This method utilizes a Lewis acid to catalyze the selective acetylation of the C10 hydroxyl group with an acylating agent like acetic anhydride. Lanthanide triflates, such as ytterbium trifluoromethanesulfonate, have been shown to be highly effective catalysts for this reaction.[4]

Table 1: Comparison of Lewis Acid Catalysts for Acetylation of 10-DAB [4]

| Catalyst | Solvent | Reaction Time (hours) | Yield (%) |

| Ytterbium trifluoromethanesulfonate | Tetrahydrofuran | 2 | High |

| Scandium trifluoromethanesulfonate | Dichloromethane | 24 | Moderate |

| Zinc chloride | Acetonitrile | 48 | Low |

Experimental Protocol: Lewis Acid-Catalyzed Acetylation

Materials:

-

This compound (10-DAB)

-

Acetic anhydride

-

Ytterbium trifluoromethanesulfonate (Yb(OTf)₃)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

-

Add acetic anhydride (1.5 equivalents) to the stirred solution.

-

Add a catalytic amount of ytterbium trifluoromethanesulfonate (e.g., 1 mol%).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure baccatin III.

Method 2: Protection-Acylation-Deprotection Strategy

This method involves the selective protection of the more reactive C7 hydroxyl group, followed by acetylation of the C10 hydroxyl group, and subsequent deprotection of the C7 position. Triethylsilyl (TES) chloride is a commonly used protecting group.[4]

Table 2: Typical Yields for the Protection-Acylation-Deprotection Sequence [4]

| Step | Reagents | Typical Yield (%) |

| C7-Protection | Triethylsilyl chloride, pyridine | ~78% |

| C10-Acylation | Acetyl chloride | ~86% |

| C7-Deprotection | Acidic conditions (e.g., HF-pyridine) | High |

Experimental Protocol: Protection-Acylation-Deprotection

Materials:

-

This compound (10-DAB)

-

Triethylsilyl chloride (TESCl)

-

Pyridine

-

Acetyl chloride

-

Hydrofluoric acid-pyridine complex (HF-Py)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Other reagents and solvents as listed in the previous protocol

Procedure:

-

C7-Protection: Dissolve 10-DAB in pyridine and cool to 0°C. Add triethylsilyl chloride dropwise and stir at 0°C. Monitor the reaction by TLC. Upon completion, quench with saturated aqueous ammonium chloride solution and extract with dichloromethane. Dry the organic layer and purify to obtain 7-O-TES-10-deacetylbaccatin III.

-

C10-Acylation: Dissolve the protected 10-DAB in a suitable solvent and cool to 0°C. Add acetyl chloride and continue stirring at 0°C.[4] Monitor the reaction by TLC. After completion, work up the reaction as described previously to obtain 7-O-TES-baccatin III.

-

C7-Deprotection: Dissolve the 7-O-TES-baccatin III in a suitable solvent and treat with a deprotecting agent such as HF-pyridine. Monitor the reaction by TLC. Upon completion, quench the reaction and purify the product to yield baccatin III.

Biocatalytic Methods

Biocatalytic methods offer a green and highly selective alternative to chemical synthesis. These methods typically employ the enzyme this compound-10-β-O-acetyltransferase (DBAT) or whole microbial cells expressing this enzyme.[2][5]

Method 3: Enzymatic Acetylation using DBAT

This method utilizes the isolated and purified DBAT enzyme to catalyze the acetylation of 10-DAB. The acetyl group donor is acetyl coenzyme A (acetyl-CoA).[2][6] This approach offers very high specificity for the C10 hydroxyl group.[6]

Table 3: Key Parameters for Enzymatic Acetylation of 10-DAB

| Parameter | Condition | Reference |

| Enzyme Source | Recombinant E. coli expressing DBAT | [7] |

| Acetyl Donor | Acetyl-CoA | [2] |

| Optimal pH | ~7.5 - 9.0 | [8] |

| Optimal Temperature | ~25 - 35°C | [7][8] |

| Conversion Rate | Can exceed 78% | [1] |

Experimental Protocol: Enzymatic Acetylation

Materials:

-

This compound (10-DAB)

-

Acetyl Coenzyme A (Acetyl-CoA)

-

Purified this compound-10-β-O-acetyltransferase (DBAT)

-

Reaction buffer (e.g., Tris-HCl or phosphate buffer at optimal pH)

-

Quenching solvent (e.g., chloroform or ethyl acetate)

-

HPLC system for analysis and purification

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, 10-DAB, and acetyl-CoA.

-

Initiate the reaction by adding the purified DBAT enzyme.

-

Incubate the reaction mixture at the optimal temperature with gentle agitation.

-

Monitor the formation of baccatin III using HPLC.

-

Once the reaction has reached the desired conversion, stop the reaction by adding a quenching solvent.

-

Extract the product into the organic phase.

-

Dry the organic extract and dissolve the residue in a suitable solvent for purification by preparative HPLC.[9]

Method 4: Whole-Cell Biotransformation

This method utilizes engineered microorganisms (e.g., Escherichia coli) that overexpress the DBAT enzyme. The cells are cultured and then used as a whole-cell catalyst to convert 10-DAB to baccatin III. This approach has the advantage of in-situ generation of the expensive acetyl-CoA from the culture medium.[1][2]

Table 4: Whole-Cell Biotransformation of 10-DAB to Baccatin III

| Parameter | Condition | Reference |

| Microbial Host | Escherichia coli | [7] |

| Key Enzyme | DBAT | [2] |

| Carbon Source | Glycerol, Glucose | [7] |

| Culture Temperature | 25-30°C | [10] |

| Culture pH | Slightly acidic to neutral | [10] |

| Baccatin III Titer | Up to 4.6 g/L | [8] |

Experimental Protocol: Whole-Cell Biotransformation

Materials:

-

Engineered E. coli strain expressing DBAT

-